3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-(pyridin-2-ylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-(pyridin-2-ylmethyl)propanamide is a useful research compound. Its molecular formula is C18H18N4O3 and its molecular weight is 338.367. The purity is usually 95%.
BenchChem offers high-quality 3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-(pyridin-2-ylmethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-(pyridin-2-ylmethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Microwave Assisted Synthesis
The compound has been utilized in the synthesis of novel heterocyclic compounds, such as Pyrido[3,2-f][1,4]thiazepines, leveraging microwave-assisted synthesis techniques for better yields and shorter reaction times. This approach not only provides a method for the efficient synthesis of complex molecules but also opens up possibilities for the development of new drugs and materials with unique properties (R. Faty, M. Youssef, & Ayman M. S. Youssef, 2011).
Novel Synthetic Routes
Research has also explored new synthetic pathways to compounds with potential affinity to muscarinic M2 receptors, indicating its role in the development of therapeutic agents targeting specific neurological pathways. These findings highlight the flexibility and utility of such compounds in medicinal chemistry for creating targeted therapies with high specificity and efficacy (U. Holzgrabe & E. Heller, 2003).
AMPA Receptor Antagonists
In pharmacological research, derivatives related to 3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-(pyridin-2-ylmethyl)propanamide have been synthesized and evaluated for their anticonvulsant activity, acting as AMPA receptor antagonists. This suggests their potential application in treating neurological disorders such as epilepsy, further emphasizing the compound's importance in developing new neuroprotective drugs (A. Chimirri et al., 1998).
Cardiovascular Research
Another study on related compounds, specifically 1,5-benzothiazepine derivatives, demonstrated strong coronary vasodilator activity. This work suggests potential applications in cardiovascular research, particularly in developing treatments for coronary artery diseases, highlighting the broad therapeutic potential of compounds within this chemical family (T. Nagao et al., 1972).
Diverse Heterocyclic Synthesis
The compound's utility extends to the synthesis of a wide range of heterocyclic compounds, offering a toolkit for creating structurally diverse molecules. These molecules have applications ranging from materials science to drug development, showcasing the compound's versatility in facilitating novel chemical reactions and the creation of new molecular architectures (G. Roman, 2013).
Propiedades
IUPAC Name |
3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-(pyridin-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-16(20-11-12-5-3-4-10-19-12)9-8-15-18(25)21-14-7-2-1-6-13(14)17(24)22-15/h1-7,10,15H,8-9,11H2,(H,20,23)(H,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBISTOCWGTTLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-(pyridin-2-ylmethyl)propanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.